molecular formula C18H9ClO5S B11416956 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

Cat. No.: B11416956
M. Wt: 372.8 g/mol
InChI Key: QDDDKFUAYJAJSA-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzoxathiol ring, and a furan carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol ring, followed by the introduction of the chlorophenyl group and the furan carboxylate moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE: Similar structure but with a bromine atom instead of chlorine.

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE: Contains a methoxy group instead of chlorine.

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H9ClO5S

Molecular Weight

372.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C18H9ClO5S/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)24-18(21)25-15)23-17(20)14-2-1-7-22-14/h1-9H

InChI Key

QDDDKFUAYJAJSA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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